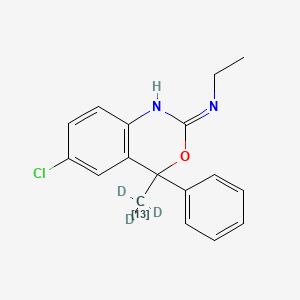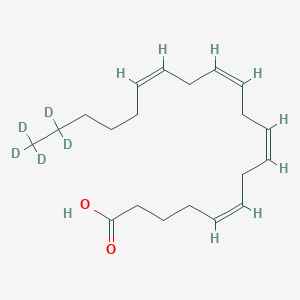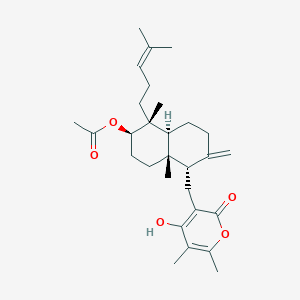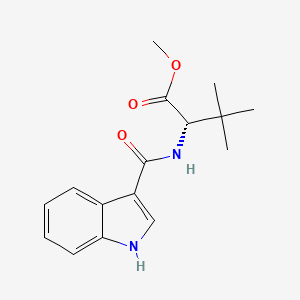
Ganoderenicacidc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic acid C is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderenic acid C, involves the mevalonate pathway, which converts acetyl-CoA into lanosterol, a common intermediate. This pathway includes multiple enzymatic steps and environmental factors that regulate the production of ganoderic acids .
Industrial Production Methods: Industrial production of ganoderenic acid C involves cultivating Ganoderma lucidum under controlled conditions to optimize the yield of triterpenoids. Techniques such as solid-state fermentation and submerged fermentation are commonly used. Advances in genetic engineering have also enabled the heterologous production of ganoderic acids in engineered yeast strains .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with enhanced or modified pharmacological properties .
Scientific Research Applications
Ganoderenic acid C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and for developing synthetic analogs with improved bioactivity.
Biology: Investigated for its role in modulating cellular pathways and its potential as a natural therapeutic agent.
Medicine: Explored for its antitumor, anti-inflammatory, and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of health supplements and functional foods due to its bioactive properties .
Mechanism of Action
Ganoderenic acid C exerts its effects through various molecular targets and pathways:
Antitumor Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects: Modulates inflammatory cytokines and inhibits the NF-κB signaling pathway.
Antioxidant Properties: Scavenges free radicals and enhances the activity of antioxidant enzymes
Comparison with Similar Compounds
Ganoderenic acid C is compared with other ganoderic acids, such as ganoderic acid A, B, and D. While all these compounds share a common triterpenoid structure, ganoderenic acid C is unique due to its specific functional groups and bioactivities. Similar compounds include:
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid D
- Ganodermanontriol
- Ganochlearic Acid A .
Ganoderenic acid C stands out for its potent pharmacological activities and its potential for therapeutic applications.
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1 |
InChI Key |
DIEUZIPSDUGWLD-KOXNGNSZSA-N |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R,7R,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820550.png)


![2-[2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10820571.png)
![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820583.png)
![7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820590.png)


![[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B10820600.png)
![(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820601.png)

